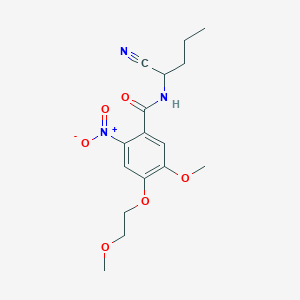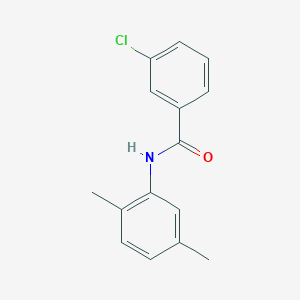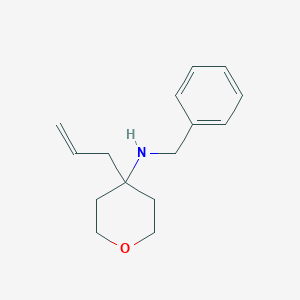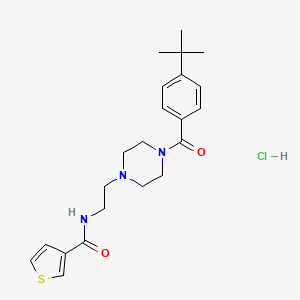
2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine” is a chemical compound with the molecular formula C8H9F2N3 . It is a versatile compound that has potential applications in various fields of scientific research.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring attached to an azetidine ring with a difluoromethyl group. The average mass of the molecule is 185.174 Da .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Azetidin-2-one and Pyrazoline Derivatives : Azetidin-2-one compounds, including those with pyrazoline derivatives, have been synthesized and evaluated for their antimicrobial activity. This includes research on compounds synthesized by reacting azetidin-2-one with hydrazine hydrate, displaying significant antibacterial and antifungal activities (Shailesh et al., 2012); (Ayyash & Habeeb, 2019).
Hydrazone Derivatives : Novel hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties, including those related to azetidinone structures, have shown promising antimicrobial properties. These derivatives have been more effective than certain reference drugs in combating bacterial strains and fungi (Kamal et al., 2015).
Photochemical Synthesis
- N-amino β-lactams Synthesis : Research on the photochemical synthesis of N-amino β-lactams from pyrazolidin-3-ones, which could involve structures similar to 2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine, has been conducted. This includes the conversion of these heterocycles into 1-(acylamino)azetidin-2-ones (Perri et al., 1990).
Potential in Medicinal Chemistry
- Building Blocks in Medicinal Chemistry : Fluorinated pyrazoles, which are related to the structure of this compound, have been developed for use in medicinal chemistry. These compounds have potential as building blocks for further functionalization (Surmont et al., 2011).
Bioactive Compound Synthesis
- Bioactive Phenyl Pyrazoline Derivatives : Synthesis of bioactive compounds such as phenyl pyrazoline derivatives, incorporating azetidin-2-one structures, have shown significant antimicrobial activity. These derivatives have been tested for both antibacterial and antifungal activities (Shah & Patel, 2012).
Inhibitors in Cancer Research
- PDK1 Inhibitors as Anticancer Agents : Research into pyrazine derivatives, structurally related to this compound, has led to the discovery of potent and selective inhibitors of PDK1, a protein kinase implicated in cancer. These compounds have potential as anticancer agents (Murphy et al., 2011).
properties
IUPAC Name |
2-[3-(difluoromethyl)azetidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-8(10)6-4-13(5-6)7-3-11-1-2-12-7/h1-3,6,8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTLOZLFOSZAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)
![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)

![3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2569446.png)




![1-(2-Methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2569453.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2569458.png)
![Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569459.png)
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2569460.png)